![molecular formula C10H10N2O B2493020 2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile CAS No. 1934455-21-6](/img/structure/B2493020.png)
2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile
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Description
“2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile” is a chemical compound. It is a derivative of benzoxazepine, which is a seven-membered heterocyclic compound with two heteroatoms, one oxygen and one nitrogen . The compound is related to 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride, which has a molecular weight of 229.66 .
Synthesis Analysis
The synthesis of benzoxazepine derivatives has been achieved through various methods . One method involves the cyclization of substituted isoindole derivatives . Another method uses microwave heating to synthesize pyrimido-oxazepine analogs . A novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4-piperidine] scaffold has been synthesized from ortho-hydroxyacetophenone and N-benzylpiperidone . It was also shown that 2,3,4,5-tetrahydro-1,4-benzoxazepines were cleaved at the N–C (5) bond under the action of activated alkynes in methanol, forming o-(methoxyethyl)- and o-(methoxybenzyl)-phenyl (aminoethyl) ethers .Molecular Structure Analysis
The molecular structure of benzoxazepine derivatives has been characterized using IR, NMR, GC–MS, and microanalysis . The single-crystal X-ray structures of related compounds have been discussed .Chemical Reactions Analysis
The reaction of 2,3,4,5-tetrahydro-1,4-benzoxazepines with alkynes containing electron-withdrawing substituents has been reported . The cleavage rate depended on the electronic effects of the substituents at the C-5 atom .Scientific Research Applications
Anticancer Activity
Benzoxazepine derivatives, including 2,3,4,5-Tetrahydro-1,4-benzoxazepine, have been synthesized and evaluated for their anticancer properties. They have shown potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells .
Synthesis of New Compounds
2,3,4,5-Tetrahydro-1,4-benzoxazepine has been used in the synthesis of new compounds. For instance, it has been used in the synthesis of N-β-chloro- and dialkylaminopropionyl derivatives of 3-methyl-4-aminochromane, 4-aminoflavan, 4-aminothiochromane, and some related compounds .
Reductive Ring Expansion
A preparative method has been proposed for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine by reductive ring expansion of 4-chromanone and 4-thiochromanone oximes .
Anxiolytic Activity
Some derivatives of 2,3,4,5-Tetrahydro-1,4-benzoxazepine have shown anxiolytic activity. For example, compound BIF-59 increased the number of vertical upright postures, which is a sign of reduced anxiety .
Pharmacological Properties
With a view to testing their pharmacological properties, syntheses have been effected of N-β-chloro- and dialkylaminopropionyl derivatives of 2,3,4,5-tetrahydro-1,5-benzoxazepine .
Synthesis of Indole Systems
These compounds have been converted to the corresponding N-amino derivatives, which, like arylhydrazines in the Fischer reaction, give new condensed indole systems .
properties
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-9-8-3-1-2-4-10(8)13-6-5-12-9/h1-4,9,12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIGDJOODLGTIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(N1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile |
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